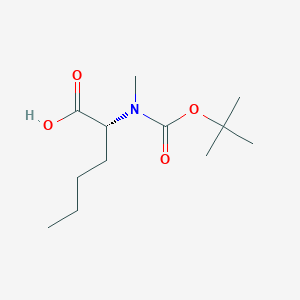

Boc-N-methyl-D-norleucine

Description

Significance of N-Methylated Amino Acids in Peptide Science

The strategic incorporation of N-methylated amino acids into peptide chains is a crucial technique for modulating the biological and pharmacological properties of peptides. researchgate.net N-methylation, the substitution of the amide proton with a methyl group, imparts significant advantages that address the inherent limitations of natural peptides as drug candidates, such as their low metabolic stability and poor oral availability. researchgate.netkrisp.org.za

One of the most notable benefits of N-methylation is the enhanced resistance to enzymatic degradation. researchgate.netscielo.org.mx The N-methyl group provides steric hindrance that can block the action of proteases, enzymes that typically hydrolyze peptide bonds, thereby increasing the peptide's half-life in biological systems. researchgate.net This modification also profoundly influences the peptide's conformation. The absence of the amide proton prevents the formation of hydrogen bonds, leading to a more rigid peptide backbone. scielo.org.mx This conformational constraint can lock the peptide into a bioactive shape, enhancing its binding affinity and selectivity for specific receptors. researchgate.net

| Property | Effect of N-Methylation | Scientific Rationale |

| Metabolic Stability | Increased | Steric hindrance at the amide bond prevents cleavage by proteolytic enzymes. researchgate.netscielo.org.mx |

| Conformational Rigidity | Increased | The N-methyl group restricts rotation around the peptide bond and eliminates a hydrogen bond donor site. scielo.org.mx |

| Cell Permeability | Generally Increased | Enhanced lipophilicity and disruption of intramolecular hydrogen bonds can facilitate membrane passage. researchgate.netresearchgate.net |

| Receptor Selectivity | Can be Modulated | The fixed conformation can lead to more specific interactions with biological targets. researchgate.net |

| Aqueous Solubility | Can be Increased | Despite increased lipophilicity, N-methylation can disrupt peptide aggregation, leading to better solubility. scielo.org.mxrsc.org |

| Synthesis Difficulty | Increased | Steric hindrance from the N-methyl group can make peptide bond formation more challenging. krisp.org.zascielo.org.mx |

Boc-N-methyl-D-norleucine as a Specialized Building Block in Advanced Chemical Synthesis

This compound is a highly specialized chemical entity used in the synthesis of advanced peptides and peptidomimetics. Its structure combines three key features that make it a valuable tool for medicinal chemists: the tert-butyloxycarbonyl (Boc) protecting group, the N-methyl modification, and the D-configuration of the non-proteinogenic amino acid norleucine.

The Boc group is a standard amine protecting group used in solid-phase peptide synthesis (SPPS). iris-biotech.de It is stable under a variety of reaction conditions but can be readily removed with mild acids, allowing for the stepwise elongation of a peptide chain. mdpi.com This controlled deprotection is fundamental to modern peptide synthesis. iris-biotech.de

The N-methyl group provides the conformational and stability benefits discussed previously. When combined with the D-configuration of the amino acid, the resistance to enzymatic degradation is further enhanced. Most natural proteases are stereospecific and primarily recognize L-amino acids; the presence of a D-amino acid makes the peptide bond even less susceptible to cleavage.

Norleucine itself is an isomer of leucine (B10760876) and isoleucine and is not found in proteins. Its unbranched, four-carbon side chain provides a unique hydrophobic character that can be used to probe or modulate peptide-receptor interactions. The use of this non-proteinogenic amino acid allows researchers to explore structure-activity relationships beyond the confines of the 20 common proteinogenic amino acids. chemimpex.commedchemexpress.com

The combination of these features in a single building block allows for the precise introduction of hydrophobicity, conformational rigidity, and significant proteolytic resistance at a specific position within a peptide sequence.

| Property | Value |

| CAS Number | 161450-84-6 bldpharm.com |

| Molecular Formula | C12H23NO4 bldpharm.com |

| Molecular Weight | 245.32 g/mol bldpharm.com |

| Synonyms | Boc-N-Me-D-Nle-OH, (R)-2-((tert-Butoxycarbonyl)(methyl)amino)hexanoic acid |

Overview of Research Trajectories Utilizing this compound

The unique structural characteristics of this compound and similar derivatives position them as key components in several important areas of biomedical research. The primary goal of using such building blocks is to develop novel peptides with improved drug-like properties. chemimpex.com

A significant research trajectory involves the synthesis of potent and selective receptor antagonists. For example, derivatives of D-norleucine are components of molecules like BQ-788, a highly selective antagonist of the endothelin B (ETB) receptor. researchgate.net The development of such compounds is critical for studying the physiological roles of receptors and for creating potential therapeutics for diseases involving the endothelin system. researchgate.net The incorporation of a D-amino acid like D-norleucine is a key design element for achieving this selectivity and stability.

Another major application is in the study of protein-protein interactions and enzyme mechanisms. chemimpex.com By systematically replacing natural amino acids with synthetic analogues like N-methyl-D-norleucine, researchers can dissect the specific contributions of individual residues to binding and function. This allows for the mapping of interaction surfaces and the rational design of inhibitors or modulators.

Furthermore, N-methylated amino acids are being explored for their potential to inhibit the aggregation of peptides, a pathological hallmark of several neurodegenerative diseases. scielo.org.mx Research has shown that N-methylation within the hydrophobic core of the amyloid-β peptide can prevent its fibrillogenesis. scielo.org.mx While these initial studies may have used other N-methylated amino acids, the principle extends to the use of this compound for creating aggregation-resistant peptides for therapeutic or research purposes.

| Research Area | Application of Norleucine/D-Norleucine Derivatives | Example/Rationale |

| Receptor Antagonist Development | Synthesis of stable and selective peptide-based antagonists. | D-norleucine is a component of the selective endothelin B receptor antagonist BQ-788. researchgate.net |

| Neuroscience | Probing N-methyl-D-aspartate (NMDA) receptor function. | Conantokins containing norleucine have been synthesized to study NMDA receptor subtype selectivity. acs.org |

| Oncology & Metabolism | Development of prodrugs for targeted therapy. | Norleucine derivatives are used in creating prodrugs, such as those of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). nih.gov |

| Inhibition of Peptide Aggregation | Creating peptides that resist aggregation for therapeutic use. | N-methylation of hydrophobic residues can inhibit fibril formation, a strategy applicable to amyloidogenic peptides. scielo.org.mx |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-7-8-9(10(14)15)13(5)11(16)17-12(2,3)4/h9H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGQYTQHPSQSFF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for Boc N Methyl D Norleucine and Its Derivatives

Strategies for Stereoselective Synthesis of N-Methylated D-Amino Acids

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure N-methylated D-amino acids. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. One common approach is the alkylation of chiral glycine (B1666218) enolate equivalents. For instance, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand can be deprotonated and then alkylated to introduce the desired side chain with high stereoselectivity. nih.gov Subsequent N-methylation and deprotection yield the target N-methyl-D-amino acid.

Another strategy involves the stereoselective reduction of a corresponding α-keto acid precursor in the presence of a chiral catalyst, followed by N-methylation. While effective, this route can be multi-stepped. More direct methods, such as the asymmetric alkylation of N-protected amino acids, are also employed. organic-chemistry.org Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has shown promise in achieving high enantio- and diastereoselectivities in the synthesis of β-branched α-amino acids, a methodology that can be adapted for N-methylated analogues. organic-chemistry.org

Enantioselective Methods for N-Alkylated α-Amino Acids

Enantioselective methods for the synthesis of N-alkylated α-amino acids often leverage enzymatic or catalytic processes to achieve high levels of stereocontrol. nih.gov Copper-catalyzed N-alkylation has emerged as a powerful tool for the enantioselective synthesis of α-aminoboronic acid derivatives, and similar principles can be applied to α-amino acids. nih.gov These methods can utilize readily available starting materials and proceed under mild conditions.

Furthermore, biocatalytic approaches using enzymes like N-methyl-L-amino acid dehydrogenase have been developed for the production of N-methylated amino acids. nih.gov While often specific for the L-enantiomer, protein engineering can be employed to alter the enzyme's specificity to produce the desired D-isomer. Another innovative approach is the use of N–H insertion reactions of vinyldiazoacetates with carbamates, cooperatively catalyzed by a rhodium complex and a chiral spiro phosphoric acid, to produce α-alkenyl α-amino acids with excellent enantioselectivity. rsc.org

Integration in Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Boc-N-methyl-D-norleucine into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategies, coupling conditions, and cleavage protocols to overcome the challenges associated with N-methylated residues.

Protection Group Strategies (Boc/Bzl, Fmoc/tBu) for N-Methylated Residues

The choice of protecting group strategy is fundamental in SPPS. The two most common orthogonal schemes are the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies. iris-biotech.depeptide.com

In the Boc/Bzl strategy , the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA). chempep.com Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis along with cleavage from the resin using strong acids like hydrogen fluoride (B91410) (HF). peptide.com

The Fmoc/tBu strategy employs the base-labile Fmoc group for the α-amino protection, which is removed with a solution of piperidine (B6355638) in a suitable solvent. iris-biotech.de The side-chain protecting groups are acid-labile tert-butyl-based groups, which are cleaved simultaneously with the peptide from the resin using TFA. drivehq.com While Fmoc/tBu is often preferred for its milder deprotection conditions, the Boc/Bzl strategy can be advantageous for complex peptides, including those with N-methylated residues.

Minimal protection strategies, where the side chains of certain amino acids are left unprotected, are also being explored to improve the atom economy and reduce the use of hazardous reagents. drivehq.comcpcscientific.com

Coupling Reagents and Reaction Optimization in Peptide Elongation

The coupling of N-methylated amino acids is notoriously difficult due to the increased steric hindrance of the secondary amine. peptide.com This can lead to slow reaction rates and incomplete couplings. To overcome this, highly efficient coupling reagents are required.

Phosphonium (B103445) and aminium/uronium salt-based reagents are particularly effective. Reagents such as PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have demonstrated high efficiency in coupling N-methylated amino acids. peptide.comnih.govHATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful coupling reagent known for its rapid reaction times and low rates of racemization. peptide.combachem.com Other reagents like HBTU , TBTU , and COMU are also widely used. peptide.combachem.com For particularly challenging couplings, more reactive reagents like PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) may be employed, although caution is needed to minimize potential side reactions. peptide.combachem.com

Reaction conditions must also be optimized. This often involves using an excess of the amino acid and coupling reagent, as well as extended reaction times. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can help to suppress racemization and improve coupling efficiency. peptide.com

Interactive Data Table: Common Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Type | Key Features |

| PyAOP | Phosphonium | Highly effective for N-methyl amino acid coupling. peptide.comnih.gov |

| PyBOP | Phosphonium | Efficient coupling, byproducts are less hazardous than BOP. peptide.com |

| HATU | Aminium/Uronium | Fast reaction rates and low epimerization. peptide.combachem.com |

| HBTU/TBTU | Aminium/Uronium | Very efficient with minimal racemization, especially with HOBt. peptide.com |

| COMU | Aminium/Uronium | High efficiency, safer handling than HOBt/HOAt-based reagents. bachem.com |

| PyBrOP | Phosphonium | More reactive, useful for sterically hindered couplings. bachem.com |

Deprotection and Cleavage Considerations for this compound Containing Peptides

The final step in SPPS is the cleavage of the peptide from the resin and the removal of any remaining side-chain protecting groups. For peptides containing this compound synthesized using the Boc/Bzl strategy, a strong acid such as HF is typically used. chempep.com In the Fmoc/tBu strategy, a cleavage cocktail containing TFA is employed. thermofisher.comscribd.com

The presence of N-methylated residues can lead to specific side reactions during cleavage. For instance, fragmentation between consecutive N-methylated amino acids has been observed. nih.gov The duration of the cleavage reaction can significantly impact the outcome, and optimization is often necessary. nih.gov Additionally, if an acetylated N-methylamino acid is present at the N-terminus, loss of this group can occur during TFA cleavage. nih.govacs.org

The choice of scavengers in the cleavage cocktail is also critical to prevent the reattachment of cleaved protecting groups to sensitive residues like tryptophan, methionine, and cysteine. thermofisher.comscribd.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

Application in Solution-Phase Peptide Synthesis (LPPS)

Solution-phase peptide synthesis (LPPS), while a more traditional approach compared to solid-phase synthesis, remains a valuable technique, particularly for the large-scale production of certain peptides and for sequences that are challenging to assemble on a solid support. The synthesis of peptides containing sterically hindered N-methylated amino acids like this compound in solution requires careful selection of coupling reagents to achieve high yields and minimize racemization.

The general strategy for LPPS involves the coupling of an N-terminally protected amino acid (or peptide fragment) with a C-terminally protected amino acid (or peptide fragment) in a suitable organic solvent. For the incorporation of this compound, the Boc (tert-butyloxycarbonyl) group serves as the temporary N-terminal protecting group, which is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). libretexts.org

Due to the increased steric bulk and reduced nucleophilicity of the N-methylated amine, standard coupling reagents may be inefficient. More potent coupling agents are often required to drive the reaction to completion. While specific data for this compound in LPPS is not extensively documented in publicly available literature, research on the synthesis of other peptides with N-methylated residues provides insight into effective methodologies. For instance, the synthesis of the antiviral peptide Feglymycin, which contains multiple non-proteinogenic amino acids, was successfully achieved using solution-phase Boc chemistry. chempep.com In such syntheses, coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOAt (1-Hydroxy-7-azabenzotriazole) have proven effective. chempep.com

The following table illustrates a representative set of conditions for the solution-phase coupling of a Boc-protected N-methylated amino acid, based on general procedures described in the literature.

| Coupling Step | N-Protected Amino Acid | C-Protected Amino Acid/Peptide | Coupling Reagent | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| Fragment A + Fragment B | Boc-N-methyl-Xaa-OH | H-Yaa-OMe | HATU/DIPEA | DMF | 4-12 h | 75-90% |

Advanced Synthetic Techniques for Peptide Modification

To overcome the challenges associated with the synthesis of peptides containing N-methylated amino acids, several advanced techniques have been developed. These methods aim to improve coupling efficiency, reduce reaction times, and offer novel pathways for peptide modification.

Microwave-assisted peptide synthesis has emerged as a powerful tool for accelerating the synthesis of peptides, especially those containing sterically hindered residues like N-methylated amino acids. sigmaaldrich.cnnih.gov Microwave irradiation can significantly reduce reaction times for both the coupling and deprotection steps in peptide synthesis. nih.gov The application of microwave energy allows for rapid and efficient heating of the reaction mixture, which can help to overcome the high activation energy barrier associated with the coupling of bulky amino acids. luxembourg-bio.com

Studies have shown that microwave-assisted solid-phase peptide synthesis (SPPS) can allow most amino acid couplings to be completed in as little as 5 minutes. nih.gov This rapid synthesis not only improves efficiency but can also lead to higher purity of the crude peptide product. While the available literature primarily focuses on microwave-assisted SPPS, the principles are applicable to solution-phase synthesis as well. The use of microwave energy can enhance the rate of difficult couplings, potentially reducing the need for large excesses of expensive reagents.

A protocol for the aqueous microwave-assisted solid-phase synthesis of Leu-enkephalin using Boc-amino acid nanoparticles demonstrates the effectiveness of this technique. The key parameters from this synthesis are summarized in the table below, illustrating the conditions that could be adapted for the incorporation of this compound.

| Peptide | Synthesis Method | Coupling Reagent | Microwave Power | Temperature | Coupling Time | Overall Yield |

|---|---|---|---|---|---|---|

| Leu-enkephalin | Aqueous MW-assisted SPPS with Boc-amino acid nanoparticles | DMTMM | <70 W | 70 °C | 3 min | 64% |

A novel and highly specific approach to the synthesis of N-methylated peptides involves the use of enzymes. Researchers have engineered a peptide α-N-methyltransferase, OphMA, to catalyze the methylation of amide bonds within peptide chains. nih.gov This enzymatic approach offers a more appealing route than the assembly of pre-methylated amino acids, as it allows for the modification of the peptide backbone post-synthesis. nih.gov

Crucially, it has been demonstrated that this engineered OphMA enzyme is capable of methylating amide bonds involving non-proteinogenic amino acids. nih.gov This has been achieved through a combination of intein-mediated protein ligation and solid-phase peptide synthesis, allowing for the enzymatic methylation of chemically synthesized peptides. nih.gov This breakthrough opens up the possibility of producing a wide variety of N-methylated peptides with enhanced therapeutic properties.

Research has shown that the enzyme has a preference for smaller, unbranched side chains, and interestingly, norleucine (Nle) was found to be more efficiently methylated than some proteinogenic amino acids like valine. nih.gov However, the studies also indicated that D-configured amino acids were not tolerated by the enzyme, likely due to steric clashes at the active site. nih.gov The table below presents the relative methylation efficiency of various non-proteinogenic amino acids by the engineered fOphMA2 enzyme.

| Non-Proteinogenic Amino Acid | Relative Mono-methylation (%) |

|---|---|

| Norvaline (Nva) | 88 |

| Norleucine (Nle) | 84 |

| Propargylglycine (Pra) | 70 |

| 2-Aminobutyric acid (Abu) | 67 |

| Cyclohexylalanine (Cha) | 6 |

| Cyclohexylglycine (Chg) | 11 |

| Cyclopentylglycine (Cpg) | 21 |

| 4-Fluoro-phenylalanine (4-F-Phe) | 7 |

| 2-Pyridylalanine (2-Pal) | 40 |

Conformational Analysis and Structural Characterization in Research Contexts

Spectroscopic Techniques for Conformational Elucidation

Spectroscopic methods are fundamental tools for investigating the intricate three-dimensional structures of modified amino acids and peptides. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed insights into the conformational preferences imposed by modifications like N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methylated Peptides and Peptidomimetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state conformation of peptides. In the context of N-methylated amino acids like Boc-N-methyl-D-norleucine, NMR is particularly crucial for analyzing a key conformational feature: the cis-trans isomerization of the tertiary amide bond.

The substitution of the amide proton with a methyl group lowers the energy barrier for rotation around the C-N bond, leading to the presence of both cis and trans conformers in solution, which are often observable on the NMR timescale. This results in the doubling of NMR signals for the residues adjacent to the N-methylated site. The relative population of these conformers can be determined by integrating the corresponding peaks.

One-dimensional ¹H NMR spectra can provide initial evidence of this isomerization through the presence of distinct signals for the N-methyl group and the α-proton in both conformations. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for complete resonance assignment and detailed structural analysis. NOESY experiments are especially informative as they detect through-space interactions, providing distance constraints that help define the global fold of the peptide and the specific geometry of the cis and trans isomers.

Interactive Table: Representative ¹H NMR Chemical Shifts (ppm) for Boc-N-methyl-amino acid fragments in CDCl₃.

| Proton | trans-Isomer (ppm) | cis-Isomer (ppm) | Multiplicity |

| Boc (9H) | 1.45 | 1.48 | s |

| N-CH₃ (3H) | 2.85 | 3.05 | s |

| α-CH (1H) | 4.50 | 4.80 | dd |

| β-CH₂ (2H) | 1.60-1.80 | 1.50-1.70 | m |

Note: This table presents typical, generalized chemical shift values for N-methylated amino acids protected with a Boc group. Actual values for this compound may vary.

Vibrational Spectroscopic Studies of Peptide Conformers

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information on peptide secondary structure. nih.govthermofisher.com These techniques are sensitive to the vibrations of the peptide backbone, particularly the amide bonds. The frequencies of characteristic amide bands (Amide I, II, and III) are correlated with specific secondary structures like helices, β-sheets, and turns. acs.org

The Amide I band (1600–1700 cm⁻¹), arising primarily from the C=O stretching vibration, is the most sensitive probe for secondary structure. acs.org N-methylation directly impacts the Amide II and Amide III bands, which involve N-H bending and C-N stretching vibrations. The absence of the N-H proton in an N-methylated amide bond leads to the disappearance or significant alteration of the Amide II band. Analysis of the Amide I band in N-methylated peptides can thus reveal the conformational preferences induced by this modification. For instance, FT-IR studies on N-methylated model peptides like N-methylacetamide have been used to understand the fundamental vibrational patterns and dimerization tendencies. nih.gov

Interactive Table: Typical Amide Band Frequencies (cm⁻¹) in FT-IR Spectroscopy.

| Amide Band | Non-methylated Peptide (cm⁻¹) | N-methylated Peptide (cm⁻¹) | Predominant Vibrational Mode |

| Amide I | 1600 - 1700 | 1600 - 1700 | C=O stretch |

| Amide II | 1480 - 1580 | Absent or shifted | N-H bend, C-N stretch |

| Amide III | 1220 - 1320 | Altered | C-N stretch, N-H bend |

Note: The absence or significant shift of the Amide II band is a key indicator of N-methylation.

Computational Approaches to Conformational Landscape

Computational chemistry provides powerful tools to complement experimental data, offering a detailed view of the conformational possibilities and energetic properties of molecules like this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying how a ligand, such as a peptide containing this compound, interacts with its biological target. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, generating a series of possible binding poses ranked by a scoring function. This method is useful for initial screening and hypothesis generation.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. By simulating the movements of atoms over time, MD can assess the stability of docked poses, reveal conformational changes in both the ligand and the target, and provide insights into the thermodynamics of binding. nih.gov For N-methylated peptides, accurate force fields are crucial for correctly modeling the torsional parameters and the cis-trans energy balance of the N-methylated amide bond.

Energy Analysis and Strain in Ligand Binding

N-methylation influences the binding affinity of a peptide through several energetic factors. By restricting the number of available conformations, N-methylation can "pre-organize" a peptide into its bioactive conformation. This reduces the entropic penalty that must be paid upon binding, potentially leading to higher affinity.

However, this conformational restriction can also introduce strain energy if the preferred solution-state conformation is different from the conformation required for binding. Computational methods, such as quantum mechanics (QM) or molecular mechanics (MM) calculations, can be used to quantify the strain energy of the ligand in its bound state. The total binding free energy is a balance between the favorable enthalpic interactions (e.g., hydrogen bonds, van der Waals forces) and the entropic and strain penalties.

Theoretical Studies on the Impact of N-Methylation on Conjugation and Polarity

Theoretical studies, particularly those using Density Functional Theory (DFT), have provided deep insights into how N-methylation alters the fundamental electronic properties of amino acids. rsc.org These studies reveal that N-methylation leads to significant changes in lipophilicity, solubility, and polarity.

Interactive Table: Theoretical Impact of N-Methylation on Amino Acid Properties (Based on DFT Studies).

| Property | Effect of N-Methylation | Physical Implication |

| Lipophilicity (clogP) | Increase | Enhanced membrane permeability |

| Aqueous Solubility (ΔGsolv) | Increase (more negative ΔGsolv) | Improved solubility despite higher lipophilicity |

| Dipole Moment | Increase | Altered electrostatic interactions |

| Polarizability | Increase | Enhanced non-covalent interactions |

| cis/trans Energy Barrier | Decrease | Faster interconversion between conformers |

Source: Data generalized from DFT studies on N-methylated amino acid derivatives. rsc.org

Influence of N-Methylation on Peptide Backbone Conformation and Flexibility

The introduction of a methyl group onto the amide nitrogen of a peptide backbone (N-methylation) is a critical modification that significantly alters the peptide's structural and functional properties. This chemical alteration, as seen in this compound, imposes specific conformational constraints and reduces the inherent flexibility of the peptide chain.

The primary effects of N-methylation on the peptide backbone include:

Alteration of Cis/Trans Isomerism: In a standard peptide bond, the trans conformation is overwhelmingly favored due to steric hindrance. N-methylation lowers the energy barrier between the cis and trans isomers of the peptide bond. ub.edu This facilitates the presence of the cis conformation, which can induce turns and unique folds in the peptide structure that are otherwise not possible. ub.edu

Elimination of Hydrogen Bond Donor: The amide proton is a crucial hydrogen bond donor that participates in the formation of secondary structures like α-helices and β-sheets. N-methylation removes this proton, thereby eliminating its ability to act as a hydrogen bond donor. ub.edu This disruption can alter or prevent the formation of standard intramolecular hydrogen bonding patterns, leading to different, often more rigid, conformations. nih.gov

Increased Steric Hindrance: The addition of a methyl group introduces steric bulk, which can locally restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This steric constraint contributes to a more rigid and defined conformation. ub.edunih.gov

| Effect of N-Methylation | Structural Consequence | Reference |

|---|---|---|

| Lowers energy barrier for cis/trans isomerization | Increases probability of cis peptide bond conformation, enabling unique structural turns. | ub.edu |

| Removes amide proton | Eliminates a hydrogen bond donor, disrupting or altering secondary structures like α-helices and β-sheets. | ub.edunih.gov |

| Introduces steric bulk | Restricts backbone dihedral angles (Φ, Ψ), leading to increased conformational rigidity. | nih.gov |

Conformational Studies in Micelle-Associated Environments

To understand how peptides behave in a cellular context, researchers often use micelle solutions as a simplified mimic of biological membranes. Detergents like sodium dodecyl sulfate (B86663) (SDS) and dodecyl phosphocholine (B91661) (DPC) form micelles in aqueous solutions that provide a hydrophobic core and a hydrophilic surface, approximating the environment of a cell membrane. nih.govnih.govmdpi.com

Conformational studies of peptides in these membrane-mimicking environments have shown that the peptide's structure can change dramatically compared to its conformation in an aqueous solution. nih.gov For many peptides, the interaction with micelles induces the formation of ordered secondary structures.

Induction of α-Helical Structures: It is common for peptides to adopt an α-helical conformation when associated with micelles. nih.govnih.gov The amphipathic nature of an α-helix, with hydrophobic residues on one face and hydrophilic residues on the other, is well-suited for the interface between the hydrophobic micelle core and the aqueous solvent.

Formation of β-Sheet Structures: In some cases, depending on the peptide sequence and the specific conditions (e.g., peptide-to-detergent ratio), peptides can form aggregated β-sheet structures within micellar environments. nih.gov

Influence of Peptide Sequence: The primary amino acid sequence significantly affects the peptide-micelle interaction and the resulting conformation. mdpi.com For example, the presence of bulky or charged residues can influence the stability of a helical conformation. nih.gov

Molecular dynamics simulations and spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are employed to study these conformational changes. nih.govnih.govmdpi.com For instance, CD spectroscopy can quantify the percentage of α-helix, β-sheet, and random coil in a peptide sample. mdpi.com Studies have shown a hierarchy of α-helix stabilization across different environments, with micelles providing a more stabilizing environment than aqueous solutions, but less so than a full lipid bilayer. nih.gov The specific type of micelle also matters; DPC micelles have been observed to be more favorable for stabilizing helical structures in some peptides compared to SDS micelles. nih.gov

| Micellar Environment | Observed Peptide Conformation | Key Findings | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | α-helix or aggregated β-sheet | The final conformation can depend on the peptide-to-detergent ratio. Bulky, charged residues can destabilize helical structures. | nih.gov |

| Dodecyl phosphocholine (DPC) | α-helix | Considered a membrane-mimetic system that can stabilize α-helical conformations in peptides. May be more stabilizing than SDS for certain peptides. | nih.gov |

| General Micellar Environments | Ordered Secondary Structures (α-helix, β-sheet) | Micelles provide a hydrophobic environment that can induce folding in otherwise unstructured peptides. The stability is generally intermediate between aqueous solution and a full lipid bilayer. | nih.govmdpi.com |

Applications in Peptide Science and Peptidomimetics

Boc-N-methyl-D-norleucine as a Constituent in Bioactive Peptide Synthesis

The incorporation of this compound into peptide chains is a deliberate strategy to imbue the resulting molecules with desirable biochemical and pharmacological properties. The Boc group facilitates controlled, stepwise peptide synthesis, while the N-methylation and D-chirality of norleucine are crucial for enhancing the biological performance of the synthesized peptides.

This compound is a valuable component in the development of therapeutic peptides. The N-methylation of the peptide backbone is a well-established method for increasing resistance to enzymatic degradation by proteases. peptide.com This modification shields the amide bond from proteolytic cleavage, thereby extending the half-life of the peptide in biological systems. Furthermore, the D-configuration of the amino acid provides an additional layer of protection, as proteases are stereospecific and primarily recognize L-amino acids. nih.gov The combination of both N-methylation and D-chirality in a single residue, such as N-methyl-D-norleucine, can significantly enhance the stability of a peptide.

Norleucine itself is an isomer of leucine (B10760876) and is often used as a substitute for methionine, as its side chain is of similar size and hydrophobicity but lacks the easily oxidizable sulfur atom. wikipedia.orgwikipedia.org This substitution can prevent oxidative degradation of the peptide, further contributing to its stability and longevity. The use of this compound in the synthesis of peptide analogs can therefore lead to the development of more robust and effective therapeutic agents.

| Peptide Modification | Rationale for Use in Therapeutic Peptides | Expected Outcome |

| N-methylation | Steric hindrance to prevent protease recognition and cleavage. | Increased half-life and resistance to enzymatic degradation. researchgate.net |

| D-amino acid | Proteases are stereospecific for L-amino acids. | Enhanced stability against proteolysis. nih.gov |

| Norleucine | Isosteric replacement for methionine or leucine; lacks oxidizable sulfur. | Prevention of oxidative degradation; probing of protein structure. wikipedia.orgwikipedia.org |

In the realm of protein engineering, non-canonical amino acids like N-methyl-D-norleucine are powerful tools for modifying protein structures to achieve novel functions or enhanced stability. The global substitution of methionine with norleucine has been shown to increase the peroxygenase activity of cytochrome P450 BM-3 heme domain, demonstrating that extensive amino acid replacement can be well-tolerated and even beneficial for enzyme function. researchgate.netcaltech.edu

The introduction of N-methylated residues can also influence the conformational properties of a peptide or protein. N-methylation can restrict the conformational freedom of the peptide backbone, which can be advantageous in locking a peptide into its bioactive conformation. peptide.com This pre-organization can lead to higher binding affinity and selectivity for its biological target. While the Boc protecting group is removed during the synthesis process, its initial presence is crucial for the efficient and precise incorporation of N-methyl-D-norleucine into the desired position within the protein sequence.

Design and Development of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. This compound is an exemplary building block for the creation of peptidomimetics due to its ability to confer several desirable characteristics.

A primary goal in peptidomimetic design is to overcome the rapid degradation and clearance of natural peptides in the body. As previously discussed, both N-methylation and the use of D-amino acids are highly effective strategies for enhancing proteolytic stability. researchgate.netmdpi.com The incorporation of N-methyl-D-norleucine into a peptide sequence can therefore significantly improve its pharmacokinetic profile, leading to a longer duration of action.

Studies have shown that substituting L-amino acids with their D-counterparts can lead to a substantial increase in serum stability. For instance, the substitution of L-lysine with D-lysine in certain antimicrobial peptides resulted in 100% of the peptide remaining after 8 hours of incubation in serum, compared to significant degradation of the parent peptide. mdpi.com Similarly, N-methylation has been shown to increase the in vivo half-life of peptides by making them more resistant to metabolic enzymes. peptide.com

Illustrative Example of Stability Enhancement:

| Peptide Analog | Modification | Half-life in Serum (Hypothetical) |

| Parent Peptide | All L-amino acids | 10 minutes |

| Analog 1 | Contains one D-amino acid | 2 hours |

| Analog 2 | Contains one N-methylated L-amino acid | 1.5 hours |

| Analog 3 | Contains one N-methylated D-amino acid | > 8 hours |

This table is for illustrative purposes and the half-life values are hypothetical to demonstrate the expected trend.

The N-methyl group on the amide nitrogen of an amino acid residue restricts the rotation around the peptide bond, thereby reducing the conformational flexibility of the peptide backbone. peptide.com This can be a powerful tool for medicinal chemists to "freeze" a peptide in a conformation that is optimal for binding to its target receptor. While this can sometimes lead to a decrease in activity if the imposed conformation is not the bioactive one, a systematic "N-methyl scan" can be used to identify positions where N-methylation is beneficial. nih.gov

The influence of N-methylation on conformation is dependent on the surrounding amino acid sequence. For example, in homochiral sequences, N-methylation can strongly favor a specific type of beta-turn, while in heterochiral sequences, the conformational impact may be less pronounced. researchgate.net The use of this compound allows for the precise placement of this conformationally constrained, stable residue within a peptide sequence to fine-tune its three-dimensional structure for optimal biological activity.

This compound can be used to mimic natural amino acids while introducing beneficial modifications. As an isomer of leucine, norleucine can mimic its hydrophobic side chain. More importantly, it serves as a robust mimic for methionine. By replacing methionine with norleucine, researchers can create peptides that are resistant to oxidation, a common degradation pathway for methionine-containing peptides. wikipedia.org A notable example of this strategy is in the study of Amyloid-β peptides, where the substitution of methionine with norleucine was found to negate the neurotoxic effects of the peptides. wikipedia.org

The combination of the norleucine side chain with N-methylation and D-stereochemistry allows for the creation of a peptidomimetic building block that not only mimics the spatial and hydrophobic properties of natural amino acids but also confers enhanced stability and conformational constraint. The Boc protecting group is essential for the synthetic process, enabling the incorporation of this highly modified residue into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies.

Incorporation of Non-Canonical Amino Acids in Peptidomimetic Design

The integration of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptidomimetic design. nih.govresearchgate.net This strategy aims to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor bioavailability. researchgate.net By expanding beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities and structural constraints to enhance pharmacological properties. biorxiv.orgnih.gov Building blocks like this compound are exemplary, embodying multiple strategic modifications: a non-proteinogenic side chain (norleucine), N-terminal methylation, and a D-configuration stereocenter. These features are employed to modulate conformation, improve stability, and fine-tune biological activity. The incorporation of ncAAs is a key approach in generating peptidomimetics that can mimic the structure and function of natural peptides but with improved drug-like characteristics. nih.govnbinno.com

N-Alkylation and N-Cyclization Strategies for Conformation Control

Conformational control is a critical objective in peptide design, as the three-dimensional structure of a peptide dictates its interaction with biological targets. N-alkylation and N-cyclization are two powerful and often complementary strategies to restrict the conformational flexibility of peptides, thereby enhancing their binding affinity, selectivity, and stability. nih.govnih.gov

N-Alkylation , particularly N-methylation, involves substituting the hydrogen atom of a backbone amide with an alkyl group. nsf.gov This modification, inspired by natural products like cyclosporine, imparts significant structural changes. nsf.govnih.gov The presence of an N-methyl group eliminates the hydrogen bond donor capability of the amide nitrogen and introduces steric hindrance, which can disrupt regular secondary structures like α-helices and β-sheets. nsf.gov However, this disruption can be advantageous, as N-methylation is known to promote the formation of cis-amide bonds and stabilize β-turn conformations, which are often crucial for receptor recognition. uni-kiel.de The use of building blocks such as this compound allows for the precise placement of these conformational constraints during solid-phase peptide synthesis (SPPS). nbinno.com

N-Cyclization is a widely used method to lock a peptide into its bioactive conformation by forming a covalent bond between different parts of the molecule, reducing its flexibility. nih.govresearchgate.net This conformational constraint can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity. nih.gov Strategies for cyclization are diverse, including head-to-tail, side-chain-to-side-chain, and backbone cyclization. nih.govresearchgate.net N-alkylated residues can be strategically incorporated into a linear peptide sequence to pre-organize it into a conformation that is favorable for efficient ring closure, thereby improving the yields of the desired cyclic product. nih.gov The combination of N-alkylation and cyclization provides a sophisticated toolkit for controlling peptide architecture.

Table 1: Conformational Effects of N-Alkylation in Peptides

| Modification | Effect on Amide Bond | Impact on H-Bonding | Preferred Secondary Structure | Example Consequence |

|---|---|---|---|---|

| N-Methylation | Increases propensity for cis-isomer | Eliminates N-H hydrogen bond donor | Can induce β-turns (Type VI) | Disrupts α-helices and β-sheets; enhances proteolytic stability |

| N-Ethylation | Similar to N-methylation, with greater steric bulk | Eliminates N-H hydrogen bond donor | Turn induction | Can further restrict rotation around the Cα-C bond |

| Longer N-Alkyl Chains | Further increases steric hindrance | Eliminates N-H hydrogen bond donor | Varies depending on chain length and position | Can improve membrane permeability and lipophilicity |

Substitution of Methionine with Norleucine Bioisosteres in Peptide Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to enhance a molecule's potency, selectivity, or metabolic stability. A classic and widely implemented example in peptide science is the substitution of the proteinogenic amino acid methionine (Met) with its non-canonical bioisostere, norleucine (Nle). nih.govlifetein.com

The primary motivation for this substitution is to mitigate the chemical instability of methionine. The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167) and sulfone, which can alter the peptide's conformation and lead to a partial or complete loss of biological activity. nih.gov Norleucine, being structurally analogous to methionine but with an unbranched, all-carbon side chain, is chemically inert to such oxidative processes. caltech.edu This makes norleucine an ideal replacement for enhancing the shelf-life and in vivo stability of therapeutic peptides.

| Hydrophobicity | Moderately hydrophobic | More hydrophobic | Can alter peptide solubility and interaction with hydrophobic pockets or membranes. |

Table 3: Research Findings on Methionine (Met) to Norleucine (Nle) Substitution

| Peptide/Protein Studied | Key Finding |

|---|---|

| Antimicrobial Peptide PGLa | The Nle-substituted peptide showed reduced ability to re-orient within the lipid membrane, highlighting subtle differences in peptide-peptide and peptide-lipid interactions. nih.gov |

| Cytochrome P450 BM-3 | Global replacement of all 13 Met residues with Nle resulted in a nearly two-fold increase in peroxygenase activity, though thermostability was reduced. caltech.edu |

| Recombinant Interleukin-2 | Nle was found to be incorporated in place of Met during production in E. coli, indicating that the cellular machinery can utilize Nle. The resulting protein was separable by HPLC. nih.gov |

| Diubiquitin | A Met-to-Nle substitution within a synthetic diubiquitin construct affected its cleavage by deubiquitinating enzymes, suggesting a specific role for the Met side chain in enzyme-substrate recognition. rsc.org |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Methionine |

| Norleucine |

| Methionine sulfoxide |

| Methionine sulfone |

| Cyclosporine |

Role in Drug Discovery and Medicinal Chemistry Research

Utilization as a Chiral Building Block in Drug Candidate Synthesis

The synthesis of enantiomerically pure drug candidates is a cornerstone of modern pharmaceutical development. Boc-N-methyl-D-norleucine serves as a valuable chiral building block, providing a synthetically accessible source of a non-natural amino acid with a defined stereochemistry. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures chemoselectivity during peptide synthesis and other coupling reactions, allowing for the stepwise construction of complex molecules. chemimpex.comwikipedia.org The D-configuration of the alpha-carbon is particularly significant as it can confer increased resistance to enzymatic degradation by proteases, a common challenge with peptide-based therapeutics. mdpi.com

The linear, unbranched side chain of norleucine, an isomer of leucine (B10760876), offers a distinct lipophilic character that can be exploited to probe hydrophobic binding pockets within biological targets. wikipedia.org The N-methylation of the amide bond introduces a crucial modification that can enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of the resulting molecule. researchgate.netmonash.edu The combination of these features in a single, well-defined building block makes this compound a powerful tool for introducing desirable pharmacokinetic and pharmacodynamic properties into drug candidates.

Application in the Design of Novel Drug Candidates

The unique structural attributes of this compound make it a valuable component in the rational design of novel drug candidates, particularly in the development of inhibitors and modulators for various biological targets and in the execution of detailed structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how chemical structure influences biological activity. This compound serves as an important tool in these studies. By systematically replacing a natural amino acid with this non-natural counterpart, medicinal chemists can probe the importance of stereochemistry, backbone conformation, and side-chain lipophilicity for target engagement.

For instance, comparing the activity of a peptide analog containing D-norleucine with one containing L-norleucine can elucidate the stereo-specific requirements of a biological target. Similarly, comparing an N-methylated analog with its non-methylated version can reveal the role of backbone flexibility and hydrogen bonding in binding affinity. The following table illustrates a hypothetical SAR study where modifications to a lead peptide are made using this compound and related analogs to optimize inhibitory activity.

| Compound ID | Modification from Lead Peptide | IC50 (nM) | Rationale for Modification |

| Lead-001 | L-Leucine at position X | 500 | Initial lead compound with moderate activity. |

| Analog-002 | D-Leucine at position X | 250 | To assess the impact of stereochemistry at position X. |

| Analog-003 | L-Norleucine at position X | 400 | To evaluate the effect of side-chain branching. |

| Analog-004 | D-Norleucine at position X | 150 | To combine the benefits of D-amino acid and a linear lipophilic side chain. |

| Analog-005 | N-methyl-L-Leucine at position X | 300 | To probe the effect of N-methylation on backbone conformation. |

| Analog-006 | N-methyl-D-Norleucine at position X | 50 | To synergistically enhance stability, optimize lipophilic interactions, and favorably alter conformation. |

This table is for illustrative purposes to demonstrate the principles of SAR studies and does not represent actual experimental data.

Scaffold Design and Modification in Drug Discovery

In addition to its role as a building block in linear peptides, this compound can be a key component in the design and modification of more complex molecular scaffolds, opening up new avenues for chemical diversity and therapeutic innovation.

Employing this compound in Molecular Scaffolds

Molecular scaffolds provide a three-dimensional framework upon which functional groups can be displayed in a precise orientation to interact with a biological target. The incorporation of this compound into a scaffold can impart desirable properties such as conformational rigidity and enhanced metabolic stability. Its linear side chain can act as a lipophilic anchor or be further functionalized to introduce additional points of interaction. The defined stereochemistry of the D-enantiomer ensures a specific spatial arrangement of the appended functionalities, which is crucial for high-affinity binding.

Scaffold Hopping Strategies for Novel Chemical Architectures

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure of a known active compound with a structurally different scaffold while retaining the original biological activity. This approach is often used to discover new intellectual property, improve pharmacokinetic properties, or circumvent toxicological issues. This compound can be instrumental in such strategies. By introducing this non-natural amino acid into a new scaffold, chemists can create novel chemical architectures that mimic the key pharmacophoric features of the original compound but possess a completely different molecular backbone. This can lead to the discovery of drug candidates with improved profiles and novel modes of action.

Therapeutic Applications in Specific Disease Models (Research Context)

Research on Kappa Opioid Receptor Agonists

A thorough search of medicinal chemistry and pharmacology research databases did not yield specific studies detailing the synthesis or evaluation of kappa opioid receptor (KOR) agonists that incorporate an N-methyl-D-norleucine moiety. Research in this area focuses on various chemical scaffolds, but a direct role for this particular amino acid has not been identified in the reviewed literature.

Investigation in HIV Entry Inhibitors

The development of HIV entry inhibitors, particularly those that are peptide-based, often utilizes non-natural amino acids to increase stability and efficacy. D-amino acids, for instance, are known to confer resistance to proteases, a significant advantage for peptide therapeutics. However, specific examples of HIV entry inhibitors synthesized using this compound as a building block were not found in the available scientific literature.

Studies on Matrix Metalloproteinase (MMP) Inhibitors

The design of matrix metalloproteinase (MMP) inhibitors includes a wide range of chemical structures, from small molecules to peptidomimetics. While the structural modification of peptide backbones is a common strategy to achieve selectivity and improved pharmacokinetic profiles, there is no specific mention in the reviewed literature of this compound being used in the development of MMP inhibitors.

Research on Glutaminase (B10826351) Inhibitors

The most widely studied glutaminase inhibitor with a norleucine structure is 6-Diazo-5-oxo-L-norleucine (DON). It is important to note that DON is a derivative of the L-enantiomer of norleucine and is not N-methylated. The scientific literature does not indicate that this compound is used as a precursor or structural component in the research and development of glutaminase inhibitors.

Integration in Chemical Biology Studies

Studying Protein Interactions and Enzyme Mechanisms with N-Methylated Analogs

The N-methylation of peptide backbones is a strategic modification used to endow peptides with drug-like properties and to probe biological mechanisms. nih.gov Introducing an N-methyl group, as in Boc-N-methyl-D-norleucine, has profound effects on the conformation and function of a peptide. This modification restricts the rotation of the peptide backbone, reducing its flexibility, which can lead to enhanced activity and receptor selectivity. peptide.com Furthermore, the N-methyl group eliminates the amide proton, a crucial hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets and increasing resistance to enzymatic degradation by proteases. peptide.comresearchgate.net

These properties are leveraged to study protein-protein interactions and enzyme mechanisms. Methylated proteins are key players in these interactions, and specific "methyl reader" domains can recognize and bind to methylated residues, influencing signal transduction pathways. creative-proteomics.com By synthetically incorporating N-methylated amino acids like N-methyl-D-norleucine into peptide sequences, researchers can create potent enzyme inhibitors or receptor antagonists and agonists. researchgate.net For example, a peptide analog containing this modification can be used to probe the active site of an enzyme or the binding pocket of a receptor, providing insights into the structural requirements for molecular recognition and catalysis. The stability conferred by N-methylation ensures that the peptide probe remains intact within the biological system, allowing for more reliable experimental outcomes. peptide.comresearchgate.net

The combined effects of incorporating N-methylated amino acids into peptides are summarized in the table below.

| Feature | Consequence of N-Methylation | Application in Chemical Biology |

| Backbone Conformation | Restricted rotation around the Cα-N bond, reduced flexibility. peptide.com | Creation of peptides with pre-organized structures for enhanced receptor affinity and selectivity. peptide.com |

| Hydrogen Bonding | Elimination of the amide proton (N-H) disrupts hydrogen bond donation. peptide.com | Probing the importance of backbone hydrogen bonds in protein folding and interaction; inhibiting aggregation. peptide.com |

| Proteolytic Stability | Increased resistance to degradation by proteases and other enzymes. peptide.comresearchgate.net | Development of stable peptide probes and therapeutic leads with longer in-vivo half-lives. peptide.com |

| Bioavailability | Enhanced lipophilicity and membrane permeability. researchgate.net | Improving the potential for oral delivery and cell penetration of peptide-based tools and drugs. peptide.com |

Bioconjugation Strategies Utilizing this compound

Bioconjugation involves the covalent attachment of molecules, such as drugs or imaging agents, to biomolecules like proteins or peptides to create novel functional constructs. chemimpex.com this compound serves as a specialized building block in peptide synthesis for creating peptides intended for bioconjugation. chemimpex.comchemimpex.com While the norleucine side chain itself is typically non-reactive, the protected amino acid is incorporated into a larger peptide sequence that may contain other residues specifically designed for chemical ligation.

The primary role of the N-methyl-D-norleucine residue in this context is to confer stability and specific conformational properties to the peptide scaffold. peptide.comresearchgate.net Peptides designed for targeted drug delivery or as diagnostic agents benefit greatly from the increased proteolytic resistance provided by N-methylation and D-amino acids. This ensures the peptide conjugate reaches its target intact. Once the peptide is synthesized, it can be attached to another molecule of interest using a variety of ligation chemistries targeting other functional groups within the peptide sequence.

Genetic Code Expansion for Mechanistic Biological Studies

Genetic code expansion (GCE) is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs), such as N-methylated amino acids, into proteins within living cells or in vitro translation systems. acs.orgoregonstate.edu This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the cell's endogenous components. oregonstate.edu This technology allows for the precise modification of proteins to study their function in a native environment. acs.org

The ability to incorporate ncAAs like N-methyl-D-norleucine allows researchers to reprogram proteins, installing novel chemical functionalities to fine-tune their properties and investigate fundamental mechanistic questions. acs.org The incorporation of N-methylated amino acids via GCE is of particular interest for studying the biological functions of proteins containing Nα-methyl amino acids, about which there is limited understanding compared to side-chain methylation. acs.org

While the ribosomal incorporation of N-methylated amino acids can be inefficient, advances in ribosome engineering and the use of specialized translation systems are overcoming these challenges. acs.orgnih.gov By replacing a specific natural amino acid with N-methyl-D-norleucine, scientists can probe the role of backbone conformation and stereochemistry at that position, altering protein structure, stability, and function in a precisely controlled manner.

Ion channels are complex membrane proteins whose function is intricately linked to their structure and conformational dynamics. GCE has emerged as an invaluable tool for mechanistic studies of ion channels. acs.org By incorporating ncAAs at specific sites, researchers can investigate aspects of channel gating, ion selectivity, and ligand binding with minimal structural perturbation. acs.org

The incorporation of an amino acid like N-methyl-D-norleucine could be used to explore several key questions in ion channel biology:

Backbone Flexibility in Gating: The gating mechanisms of many ion channels involve subtle conformational changes in the protein backbone, particularly in flexible linker regions or at the "hinge" points of transmembrane helices. Replacing a key residue with a conformationally constrained N-methylated analog can help determine if backbone flexibility at that site is essential for the channel to open or close.

Role of Hydrogen Bonding: The pore-lining regions of ion channels often form precise networks of hydrogen bonds to coordinate permeating ions. Introducing an N-methylated residue, which cannot act as a hydrogen bond donor, can disrupt these networks and reveal their importance for ion selectivity and conduction. peptide.com

Protein-Lipid Interactions: The D-configuration and the hydrophobic norleucine side chain can be used to probe how specific residues interact with the surrounding lipid bilayer, potentially influencing the channel's stability and function.

Development of Molecular Probes for Biological Systems

A molecular probe is a molecule used to study and visualize other molecules or structures within a biological system. This compound can be a key component in the synthesis of peptide-based molecular probes. The stability conferred by the N-methyl and D-amino acid motifs is highly desirable for probes intended for use in complex biological environments, such as cell lysates or living organisms, as it prevents their rapid degradation. researchgate.net

The general strategy involves synthesizing a peptide that contains N-methyl-D-norleucine for stability and target-binding specificity. This peptide would also be functionalized with a reporter group, such as a fluorophore, a biotin (B1667282) tag for affinity purification, or a photo-crosslinker to identify binding partners. acs.org The norleucine residue, being an isostere of methionine, can also be used to probe the role of methionine residues in protein interactions without the complication of oxidation that affects sulfur-containing side chains. wikipedia.org The resulting stable, high-affinity peptide probe can then be used to investigate biological processes with high precision.

Advanced Research Perspectives and Future Directions

Emerging Methodologies in Peptide and Peptidomimetic Synthesis

The synthesis of peptides and peptidomimetics containing N-methylated amino acids like Boc-N-methyl-D-norleucine presents unique challenges, primarily due to the steric hindrance at the N-methylated nitrogen atom, which can impede coupling reactions. nih.gov Traditional solid-phase peptide synthesis (SPPS) protocols often require optimization to efficiently incorporate these residues. nih.gov The Boc (tert-butoxycarbonyl) protecting group is instrumental in SPPS, providing temporary protection to the α-amino group, which can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), allowing for the sequential addition of amino acids to the growing peptide chain. chempep.comumich.edu

Emerging strategies to overcome the challenges of synthesizing N-methyl-rich peptides focus on the development of more potent coupling reagents and optimized reaction conditions. For instance, phosphonium (B103445) and uronium salt-based reagents, such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP), have demonstrated improved efficacy in mediating the difficult couplings between N-methylated residues. nih.gov

Beyond chemical synthesis, chemoenzymatic and ribosomal approaches are gaining traction. While the ribosomal incorporation of N-methylated amino acids has been demonstrated for some residues, expanding this technology to a wider range of non-natural amino acids, including D-isomers, remains an active area of research. nih.gov Enzymatic methods, such as the use of aminoacyltransferases or engineered nonribosomal peptide synthetase (NRPS) domains, offer potential for the stereospecific synthesis of D-amino acid-containing peptides. asm.org

Table 1: Comparison of Synthetic Methodologies for N-Methylated Peptides

| Methodology | Advantages | Challenges | Key Reagents/Systems |

| Solid-Phase Peptide Synthesis (SPPS) | Well-established, automated, suitable for complex sequences. peptide.comluxembourg-bio.com | Steric hindrance from N-methylation leads to slow and incomplete coupling. nih.gov | Boc and Fmoc protecting groups, specialized coupling reagents (e.g., PyAOP, HATU). nih.govpeptide.comchemimpex.com |

| Ribosomal Synthesis | Potential for high-throughput library synthesis. nih.gov | Limited to specific N-methylated amino acids, requires engineered translational machinery. nih.gov | Reconstituted E. coli translation systems, chemically methylated aminoacyl-tRNAs. nih.gov |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions. asm.orgnih.gov | Enzyme specificity can limit substrate scope. asm.org | Hydantoinases, D-amino acid transaminases, engineered NRPS domains. asm.orgnih.gov |

Computational Design and Predictive Modeling for N-Methylated Peptides

The incorporation of N-methyl groups into a peptide backbone significantly impacts its conformational landscape. nbinno.com The steric clash between the N-methyl group and the adjacent carbonyl oxygen can favor a cis-amide bond conformation, which is otherwise energetically disfavored in natural peptides. merckmillipore.com This conformational restriction can be exploited to pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.

Computational methods are becoming indispensable for predicting the structural consequences of N-methylation and for the rational design of N-methylated peptides. jst.go.jp Molecular dynamics (MD) simulations, in particular, can provide insights into the conformational preferences of peptides containing this compound. mun.canih.gov However, the accuracy of these simulations is highly dependent on the quality of the force field used to describe the interatomic interactions. uiuc.edu

The development of accurate force field parameters for non-natural amino acids, including N-methylated residues, is a critical area of ongoing research. jst.go.jpnih.gov For instance, the CHARMM and AMBER force fields are continuously being refined to better represent the energetics of these modifications. jst.go.jpnih.gov Advanced simulation techniques, such as amplified collective motion (ACM) simulations, can enhance conformational sampling and aid in the prediction of peptide folding and dynamics. nih.gov These computational tools allow researchers to screen virtual libraries of N-methylated peptide analogs and prioritize candidates for synthesis and experimental validation.

Novel Therapeutic Applications of this compound Derivatives

The unique properties conferred by N-methylation and the D-configuration of the amino acid make this compound a valuable building block for the development of novel therapeutic peptides. researchgate.net The primary advantages of incorporating such residues are enhanced proteolytic stability and improved pharmacokinetic profiles. merckmillipore.comnih.gov

N-methylation of the amide bond protects it from cleavage by proteases, which are abundant in biological systems. merckmillipore.comresearchgate.net This increased resistance to enzymatic degradation leads to a longer in vivo half-life of the peptide therapeutic. nih.gov Furthermore, the introduction of a D-amino acid also contributes to proteolytic stability, as proteases are typically specific for L-amino acids. nih.gov

One promising area for the application of N-methyl-D-norleucine containing peptides is in the development of new antimicrobial agents. nih.govresearchgate.netmdpi.com Many naturally occurring antimicrobial peptides (AMPs) are susceptible to degradation, limiting their therapeutic efficacy. nih.gov The incorporation of N-methylated and D-amino acids can overcome this limitation. nih.govmdpi.com Norleucine itself, being an isomer of leucine (B10760876), is a common residue in AMPs and its incorporation can modulate the hydrophobicity and antimicrobial activity of the peptide. nih.gov A patent has described the use of D-norleucine as a stabilizing residue in antimicrobial peptides. google.com

Furthermore, norleucine has been investigated as a substitute for methionine in amyloid-β peptides, where its incorporation was found to negate the neurotoxic effects, suggesting potential applications in neurodegenerative diseases like Alzheimer's. wikipedia.org The N-methylation of such peptides could further enhance their stability and therapeutic potential.

Table 2: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale for Use | Potential Benefits |

| Antimicrobial Agents | Enhance stability and efficacy of antimicrobial peptides. nih.govresearchgate.net | Increased resistance to bacterial proteases, longer half-life. mdpi.com |

| Neurodegenerative Diseases | Modify amyloidogenic peptides to reduce toxicity. wikipedia.org | Increased stability and reduced neurotoxicity of peptide-based therapeutics. wikipedia.org |

| Oncology | Develop stable peptide-based cancer therapeutics. researchgate.net | Improved pharmacokinetic properties and tumor penetration. researchgate.net |

Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry

The exploration of this compound and its applications exemplifies the synergy between chemical biology and medicinal chemistry. The design and synthesis of peptides incorporating this modified amino acid require sophisticated organic chemistry techniques. chemimpex.com Simultaneously, understanding the biological consequences of this modification necessitates the tools of chemical biology to probe the interactions of these peptides with their biological targets and to evaluate their effects in cellular and in vivo models.

Medicinal chemistry plays a crucial role in optimizing the therapeutic properties of lead peptides containing N-methyl-D-norleucine. nbinno.com This involves a systematic investigation of structure-activity relationships (SAR), where the position and number of N-methylated residues are varied to fine-tune biological activity, selectivity, and pharmacokinetic properties. nih.gov

The convergence of these disciplines is further enhanced by the integration of computational chemistry. Predictive modeling guides the design of new peptide analogs, reducing the need for extensive empirical screening. nih.gov This interdisciplinary approach, combining synthesis, biological evaluation, and computational modeling, accelerates the discovery and development of novel peptide-based therapeutics with improved clinical potential.

Q & A

Basic: What are the critical steps and parameters for synthesizing Boc-N-methyl-D-norleucine, and how can reaction efficiency be optimized?

Answer:

The synthesis involves three key stages: (1) protection of the amine group using tert-butoxycarbonyl (Boc), (2) N-methylation of the α-amino group, and (3) purification via column chromatography or recrystallization. Critical parameters include:

- Reaction temperature : Maintain ≤0°C during Boc protection to prevent side reactions like racemization .

- Reagent stoichiometry : Use a 1.2:1 molar ratio of methylating agent (e.g., methyl iodide) to the substrate to ensure complete N-methylation .

- Deprotection control : Monitor Boc removal with TLC (Rf shift) or FTIR (disappearance of carbonyl stretch at ~1680 cm⁻¹) .

To optimize yield, employ anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Post-synthesis, validate purity via HPLC (≥95% purity threshold) and compare melting points with literature values .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

A multi-technique approach is essential:

- NMR :

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ matching the theoretical molecular weight (C₁₂H₂₃NO₄: 261.3 g/mol) .

- HPLC : Use a C18 column with UV detection (210 nm) to assess purity; retention time should align with reference standards .

For advanced validation, circular dichroism (CD) can confirm the D-configuration by comparing optical rotation with enantiomeric standards .

Advanced: How can this compound be strategically incorporated into peptide chains to study steric effects on protein folding?

Answer:

Design experiments using solid-phase peptide synthesis (SPPS) :

- Positioning : Introduce the residue at helix-disrupting sites (e.g., α-helix C-terminus) to evaluate steric hindrance .

- Deprotection : Use trifluoroacetic acid (TFA) for Boc removal, ensuring compatibility with methylated amines .

- Analysis :

- Circular Dichroism (CD) : Compare helical content of peptides with/without the modified residue.

- Molecular Dynamics (MD) : Simulate conformational changes caused by methyl group steric effects .

Include control peptides with L-norleucine or unmodified residues to isolate the impact of methyl-D-norleucine .

Advanced: How should researchers resolve contradictions in NMR data when characterizing this compound derivatives?

Answer:

Contradictions often arise from:

- Solvent effects : Ensure consistent deuterated solvents (e.g., D₂O vs. CDCl₃), as polarity shifts alter chemical shifts .

- Impurity interference : Re-purify the compound and reacquire spectra; compare with databases like NIST Chemistry WebBook .

- Dynamic processes : Variable-temperature NMR can identify conformational exchange broadening peaks (e.g., rotameric states of the Boc group) .

For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign protons conclusively .

Advanced: What methodological framework is recommended for assessing the stability of this compound under physiological conditions?

Answer:

Follow a pH/temperature stress-test protocol :

Buffer systems : Prepare solutions at pH 2 (gastric mimic), 7.4 (blood), and 9 (intestinal), incubating samples at 37°C .

Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis to quantify degradation .

Degradation products : Identify via LC-MS/MS; common pathways include Boc cleavage or methyl group oxidation .

Kinetic modeling : Calculate half-life (t½) using first-order decay equations. Tabulate results as:

| Condition | pH | Temperature (°C) | t½ (hours) | Major Degradants |

|---|---|---|---|---|

| Acidic | 2 | 37 | 48 | Norleucine, CO₂ |

| Neutral | 7.4 | 37 | 120 | None detected |

Include positive controls (e.g., unprotected norleucine) to benchmark stability .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent thermal or photolytic degradation .